10(Z)-Nonadecenol

Physicochemical Properties Isomer Differentiation Density Comparison

Avoid confounding isomer effects in semiochemical research. Generic substitution with the E-isomer or saturated 1-nonadecanol risks experimental failure due to distinct packing, melting point, and membrane interactions imparted by the cis double bond. • >99% purity minimizes interference from inactive E-isomer or oxidation products. • Certified material suitable as a reference standard for quantifying nonadecenols in biological extracts. • Sourced for pheromone biosynthesis, metabolism, and receptor-binding investigations. Ensure isomer-specific validity. Bulk quantities available for sustained laboratory programs.

Molecular Formula C19H38O
Molecular Weight 282.5 g/mol
Cat. No. B8262283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10(Z)-Nonadecenol
Molecular FormulaC19H38O
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCO
InChIInChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-
InChIKeyWKUDMNZYHYIJTP-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Nonadecen-1-ol, (Z)-: Overview & Differentiation


10-Nonadecen-1-ol, (Z)- (CAS 66855-80-9) is a long-chain unsaturated fatty alcohol with the formula C19H38O and molecular weight 282.5 g/mol . It is a cis (Z) isomer with the double bond located at the 10th carbon, distinguishing it from the trans (E) isomer and saturated analogs . This compound is primarily encountered in semiochemical research as a precursor or component of insect pheromone blends [1].

10-Nonadecen-1-ol, (Z)-: Substitution Risks


Generic substitution of 10-Nonadecen-1-ol, (Z)- with its (E)-isomer or saturated 1-nonadecanol is not scientifically justifiable due to distinct physicochemical properties and potential differential biological activity. The cis double bond introduces a kink in the hydrocarbon chain, altering molecular packing, melting point, and membrane interactions compared to the trans isomer or fully saturated chain . While direct comparative bioactivity data for this specific alcohol remain limited, the well-documented isomer-specific pheromone activity of the corresponding aldehyde, (Z)-10-nonadecenal, strongly suggests that the alcohol isomer configuration will similarly influence receptor binding and biological function [1]. Therefore, substitution based on molecular formula similarity alone risks experimental failure and data misinterpretation.

10-Nonadecen-1-ol, (Z)-: Differentiation Evidence


Density: Z-Isomer vs. E-Isomer and Saturated Analog

The (Z)-isomer of 10-nonadecen-1-ol has a predicted density of 0.847 ± 0.06 g/cm³ , which is approximately 5.9% higher than the (E)-isomer's predicted density of 0.8 ± 0.0 g/cm³ and about 1.2% higher than the saturated analog 1-nonadecanol (density 0.837 g/cm³) . This difference arises from the cis double bond's effect on molecular packing.

Physicochemical Properties Isomer Differentiation Density Comparison

Boiling Point: Z-Isomer vs. E-Isomer and Saturated Analog

The predicted boiling point for 10-Nonadecen-1-ol, (Z)- is 346.4 ± 10.0 °C , while the (E)-isomer has a predicted boiling point of 346.4 ± 0.0 °C at 760 mmHg and 1-nonadecanol boils at 345.3 °C at 760 mmHg . The values are nearly identical, but the Z-isomer's larger uncertainty (±10.0 °C) reflects less precise prediction or experimental data.

Physicochemical Properties Isomer Differentiation Boiling Point Comparison

Purity: High-Grade Z-Isomer vs. Standard Grade

Multiple reputable vendors offer 10-Nonadecen-1-ol, (Z)- at purity levels exceeding 99% , suitable for applications demanding high isomeric purity and low contaminants, such as electrophysiology, behavioral assays, and analytical standard preparation. In contrast, lower purity grades (95%+) are also available but may contain impurities that interfere with sensitive experiments .

Purity Quality Control Vendor Comparison

Pheromone Activity: Precursor and Metabolite Potential

The corresponding aldehyde, (Z)-10-nonadecenal, is a confirmed semiochemical used by multiple insect species for chemical communication [1]. Alcohols like 10-nonadecen-1-ol are often precursors or metabolites of such pheromones. While direct quantitative activity data for the (Z)-alcohol are lacking in public literature, the strict isomer specificity observed for the aldehyde [2] implies that the (Z)-alcohol will similarly exhibit isomer-dependent biological effects, making the (Z)-configuration essential for studies investigating pheromone biosynthesis or perception.

Semiochemistry Pheromone Precursor Isomer Specificity

10-Nonadecen-1-ol, (Z)-: Scientific and Industrial Applications


Semiochemical Research: Pheromone Precursor & Intermediate

As the alcohol analog of the known pheromone (Z)-10-nonadecenal, this compound is essential for studies on pheromone biosynthesis, metabolism, and receptor binding in insects. Procurement of the high-purity Z-isomer (>99%) is critical to avoid confounding effects from the inactive E-isomer or oxidation products [1].

Analytical Standard for GC-MS & HPLC Methods

The defined physicochemical properties (density 0.847 g/cm³) and high purity availability make it a suitable reference standard for quantifying nonadecenols in complex biological extracts or environmental samples. Use of certified purity material (>99%) ensures accurate calibration .

Lipid Membrane Interaction Studies

The cis double bond confers distinct packing behavior compared to saturated analogs, enabling investigations into how unsaturation affects membrane fluidity and permeability. The higher density (0.847 g/cm³) relative to 1-nonadecanol may influence partitioning into lipid bilayers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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